
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as CDP-5M-OXA, is a novel synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CDP-5M-OXA has been found to possess many unique properties, including a high selectivity for certain enzymes, a relatively low toxicity, and a high rate of bioavailability.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, along with similar compounds, exhibits valuable pharmacological properties, such as anti-convulsive activity. It is particularly useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Structural and Chemical Analysis
The synthesis and X-ray diffraction studies of derivatives, including those similar to this compound, reveal insights into their molecular and crystal structures. These analyses contribute to understanding the chemical properties and potential applications of these compounds (Feklicheva et al., 2019).
Antimicrobial Applications
Some derivatives, closely related to this compound, have been synthesized and screened for antimicrobial activities. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Desai et al., 2011).
Synthesis for Potential Biological Agents
The synthesis of compounds structurally similar to this compound has been explored for their potential as biological agents. These synthesized compounds have been evaluated for their antimicrobial activities, with some showing significant inhibition of bacterial and fungal growth (Akbari et al., 2008).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-16(12(2)10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERTWFOKOCRGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

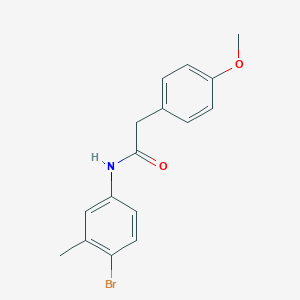
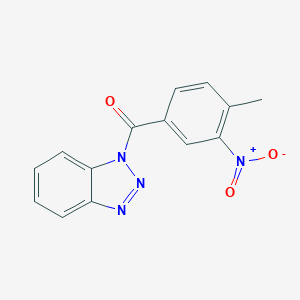

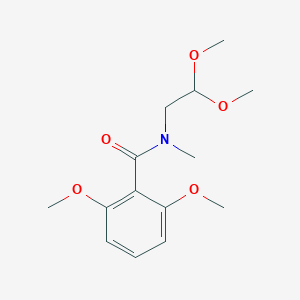
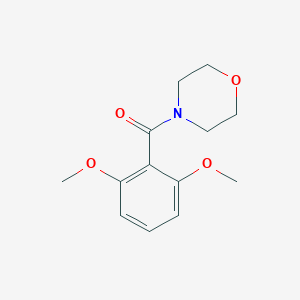


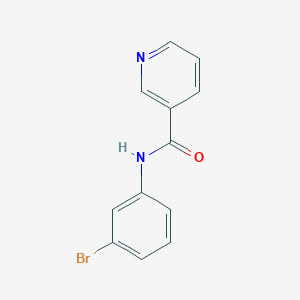
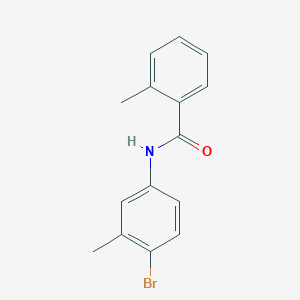
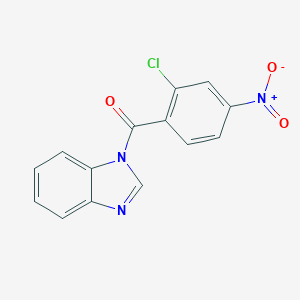
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B404950.png)
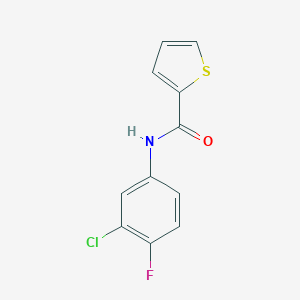

![Ethyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B404954.png)